

# IRC-083864: A Technical Overview of a Novel CDC25 Phosphatase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**IRC-083864**, also known as Debio 0931, is a potent, first-in-class, small molecule inhibitor of the cell division cycle 25 (CDC25) family of phosphatases.[1][2][3] CDC25 phosphatases are crucial regulators of the cell cycle, and their overexpression is linked to the progression of various human cancers.[1][3] By targeting this family of enzymes, **IRC-083864** represents a promising therapeutic agent for the treatment of cancer.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical activity of **IRC-083864**.

### **Discovery and Development**

**IRC-083864** was identified by researchers at Ipsen as a novel bis-quinone compound with potent inhibitory activity against CDC25 phosphatases.[1][4] In September 2009, Ipsen and Debiopharm entered into an exclusive worldwide licensing agreement for the development and commercialization of **IRC-083864**, at which point it was also designated as Debio 0931.[3] The compound was slated for a full development program with the potential for Ipsen to re-acquire rights after the completion of Phase II clinical trials.[3]

## **Chemical Properties**



**IRC-083864** is a complex heterocyclic molecule with the chemical formula C<sub>28</sub>H<sub>25</sub>F<sub>2</sub>N<sub>5</sub>O<sub>5</sub>S and a molecular weight of 581.59 g/mol .[5][6]

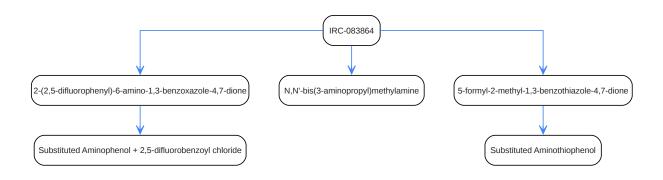
| Property   | Value  |
|------------|--|
| IUPAC Name | 2-(2,5-difluorophenyl)-6-[[3-[methyl-[3-[(2-methyl-4,7-dioxo-1,3-benzothiazol-5-yl)amino]propyl]amino]propyl]amino]-1,3-benzoxazole-4,7-dione[6]   |
| SMILES     | Cc1nc2C(=O)C(=CC(=O)c2s1)NCCCN(C)CCC<br>NC3=CC(=O)c4c(C3=O)oc(-c5cc(ccc5F)F)n4[5]  |
| InChI      | InChl=1S/C28H25F2N5O5S/c1-14-33-23-<br>24(38)18(13-21(37)27(23)41-14)31-7-3-9-<br>35(2)10-4-8-32-19-12-20(36)22-26(25(19)39)40-<br>28(34-22)16-11-15(29)5-6-17(16)30/h5-6,11-<br>13,31-32H,3-4,7-10H2,1-2H3[5] |
| CAS Number | 1142057-18-8[6]  |

# **Proposed Synthesis**

While the specific synthetic route for **IRC-083864** is proprietary, a plausible approach can be conceptualized based on the synthesis of its core heterocyclic structures. The molecule consists of three main fragments: a 2-(2,5-difluorophenyl)-1,3-benzoxazole-4,7-dione core, a 2-methyl-1,3-benzothiazole-4,7-dione core, and a diamine linker. A convergent synthesis would likely involve the independent synthesis of these fragments followed by their coupling.

A potential retrosynthetic analysis is depicted below.





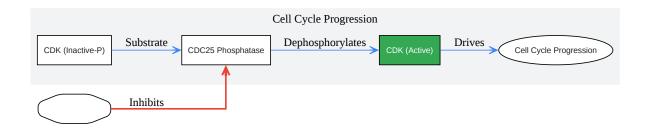
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Caption: A simplified retrosynthetic pathway for IRC-083864.

#### **Mechanism of Action**

**IRC-083864** exerts its anti-cancer effects by inhibiting the activity of CDC25 phosphatases.[1] These dual-specificity phosphatases dephosphorylate and activate cyclin-dependent kinases (CDKs), which are key drivers of cell cycle progression.[1] By inhibiting CDC25, **IRC-083864** prevents the activation of CDKs, leading to cell cycle arrest and the suppression of tumor growth.[1][7] It has been demonstrated that **IRC-083864** treatment leads to increased phosphorylation of CDK1.[7]

The following diagram illustrates the signaling pathway targeted by IRC-083864.



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Caption: Mechanism of action of IRC-083864 on the cell cycle.

# Preclinical Activity In Vitro Activity

**IRC-083864** has demonstrated potent inhibitory activity against several isoforms of the CDC25 enzyme and has shown significant anti-proliferative effects across a range of human cancer cell lines, including those resistant to standard chemotherapeutic agents.[1]

Table 1: In Vitro Inhibitory Activity of IRC-083864

| Target/Cell Line                    | IC50 (nM)   |
|-------------------------------------|-------------|
| Recombinant human full-length CDC25 | 23[8]       |
| CDC25A                              | 23 ± 1.7[9] |
| CDC25B2                             | 26 ± 4.4[9] |
| CDC25B3                             | 53 ± 9.4[9] |
| CDC25C                              | 23 ± 0.4[9] |
| CDC25C-catalytic domain             | 11 ± 1.5[9] |
| HL60 (Human promyelocytic leukemia) | 47[8]       |

The compound is also active against various other tumor cell lines, including MIA PaCa-2 (pancreatic cancer), DU145 and LNCaP (prostate cancer), MCF-7 (breast cancer), and A2058 (melanoma) in the nanomolar range.[9]

#### In Vivo Activity

In animal models, orally administered **IRC-083864** has shown a dose-dependent delay in tumor growth.[1] Studies in mice bearing human prostate cancer xenografts (MIA PaCa-2 and LNCaP) demonstrated significant tumor growth inhibition.[1][7] While higher doses were associated with body weight loss in animal models, lower, effective doses were well-tolerated. [7]



### **Experimental Protocols**

The following are generalized protocols for the types of experiments likely conducted to characterize **IRC-083864**. The specific details of the actual experiments performed may vary.

#### **CDC25 Phosphatase Inhibition Assay**

- Objective: To determine the in vitro inhibitory activity of IRC-083864 against CDC25 phosphatase isoforms.
- Materials: Recombinant human CDC25 isoforms, a fluorogenic phosphatase substrate (e.g., OMFP), assay buffer, microplates, and a fluorescence plate reader.
- Procedure:
  - 1. A dilution series of **IRC-083864** is prepared in the assay buffer.
  - 2. The recombinant CDC25 enzyme is added to the wells of a microplate containing the diluted compound or vehicle control.
  - 3. The plate is incubated for a predetermined period to allow for compound-enzyme interaction.
  - 4. The fluorogenic substrate is added to initiate the enzymatic reaction.
  - 5. The fluorescence intensity is measured over time using a plate reader.
  - 6. The rate of substrate conversion is calculated, and IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

## **Cell Viability Assay**

- Objective: To assess the anti-proliferative effect of IRC-083864 on cancer cell lines.
- Materials: Cancer cell lines (e.g., HL60), cell culture medium, fetal bovine serum, antibiotics, IRC-083864, a viability reagent (e.g., MTT, CellTiter-Glo®), multi-well plates, and a plate reader.
- Procedure:



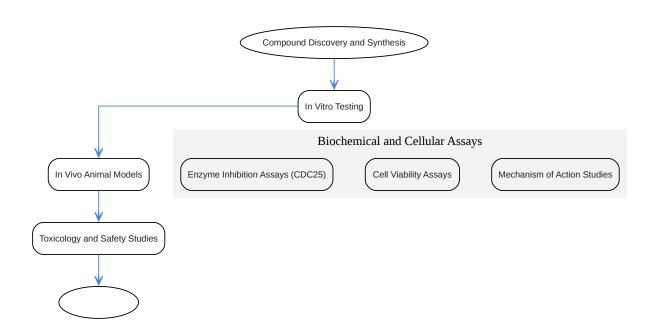
- 1. Cells are seeded into 96-well plates and allowed to adhere overnight.
- 2. The cells are treated with a serial dilution of IRC-083864 or a vehicle control.
- 3. The plates are incubated for a specified period (e.g., 72 hours).
- 4. The viability reagent is added to each well according to the manufacturer's instructions.
- 5. The absorbance or luminescence is measured using a plate reader.
- 6. The percentage of cell viability is calculated relative to the vehicle-treated control, and IC<sub>50</sub> values are determined.

#### **Xenograft Tumor Model**

- Objective: To evaluate the in vivo anti-tumor efficacy of IRC-083864.
- Materials: Immunocompromised mice (e.g., nude mice), human cancer cells for implantation,
   IRC-083864 formulated for oral administration, calipers for tumor measurement.
- Procedure:
  - 1. Human cancer cells are subcutaneously injected into the flank of the mice.
  - 2. Tumors are allowed to grow to a palpable size.
  - 3. The mice are randomized into treatment and control groups.
  - 4. **IRC-083864** is administered orally to the treatment group at various doses, while the control group receives the vehicle.
  - 5. Tumor volume and body weight are measured regularly.
  - 6. The study is continued for a predefined period or until the tumors in the control group reach a specific size.
  - 7. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.



The workflow for a typical preclinical evaluation of a compound like **IRC-083864** is outlined below.



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Caption: Preclinical development workflow for IRC-083864.

#### Conclusion

**IRC-083864** is a potent and selective inhibitor of the CDC25 family of phosphatases with promising anti-cancer activity demonstrated in both in vitro and in vivo preclinical models. Its novel mechanism of action, targeting a key regulator of the cell cycle, makes it a valuable candidate for further development as a cancer therapeutic, particularly in the context of drugresistant tumors. The progression of **IRC-083864** (Debio 0931) into clinical trials will be crucial in determining its therapeutic potential in humans.



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